What are the chemical properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone?
What are the chemical properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone?
An In-depth Technical Guide to the Chemical Properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This pteridinone derivative is a key intermediate in medicinal chemistry, recognized for its reactive bromomethyl group that allows for versatile molecular modifications.
Physicochemical Properties
2-amino-6-(bromomethyl)-4(3H)-pteridinone is a heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by an amino group at position 2, a ketone at position 4, and a reactive bromomethyl group at position 6.[1] The compound typically appears as a brown or light brown solid.[2][3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 89794-15-0 | [1] |
| Molecular Formula | C₇H₆BrN₅O | [1][4][5] |
| Molecular Weight | 256.06 g/mol | [1][3][4][5] |
| Appearance | Brown Solid | [3] |
| Boiling Point | 382.6 ± 44.0 °C (Predicted) | [4] |
| Density | 2.25 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 1.03 ± 0.40 (Predicted) | [4] |
| Solubility | Soluble in DMSO and methanol.[2] Reduced aqueous solubility compared to its hydroxymethyl analog.[1] | [1][2] |
| Storage | 2-8°C Refrigerator | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | (DMSO-d₆) δ: 8.45 (s, 1H, C7-H), 6.90 (s, 2H, NH₂), 4.52 (s, 2H, CH₂Br) | [1] |
| Mass Spectrometry | ESI-MS: m/z 256.06 [M+H]⁺ | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 2-amino-6-(bromomethyl)-4(3H)-pteridinone involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[1] This conversion is a critical step, transforming a stable precursor into a highly reactive intermediate suitable for further functionalization.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Bromination
This protocol describes a common method for synthesizing 2-amino-6-(bromomethyl)-4(3H)-pteridinone from its hydroxymethyl analog using phosphorus tribromide (PBr₃).[1]
Materials:
-
2-amino-6-(hydroxymethyl)-4(3H)-pteridinone
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Phosphorus tribromide (PBr₃)
-
Cold sodium bicarbonate solution
-
Ethanol and water for recrystallization
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM or THF.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of PBr₃ to the stirred suspension.[1] Maintain the temperature between 0–5°C to control the exothermic reaction.[1]
-
Reaction: Allow the reaction to stir at 0–5°C for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Quenching: Carefully quench the reaction by adding a cold, saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Extract the product into an organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.[1] Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.
Chemical Reactivity
The synthetic utility of 2-amino-6-(bromomethyl)-4(3H)-pteridinone stems from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the straightforward introduction of various functional groups at the 6-position of the pteridine ring, enabling the synthesis of a diverse library of derivatives.[1][2]
Caption: Key nucleophilic substitution reactions of the title compound.
Experimental Protocol: General Nucleophilic Substitution
This protocol provides a general methodology for reacting 2-amino-6-(bromomethyl)-4(3H)-pteridinone with a generic nucleophile.
Materials:
-
2-amino-6-(bromomethyl)-4(3H)-pteridinone
-
Nucleophile (e.g., a primary/secondary amine or a thiol)[2]
-
Appropriate solvent (e.g., DMF for amines, ethanol for thiols)[2]
-
Base (if required, e.g., K₂CO₃ for thiols)[2]
Procedure:
-
Dissolution: Dissolve 2-amino-6-(bromomethyl)-4(3H)-pteridinone in the chosen solvent in a reaction flask.
-
Nucleophile Addition: Add the nucleophile (typically 1.1-1.5 equivalents). If the nucleophile is a salt or requires a base for deprotonation (like a thiol), add the base at this stage.
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60–80°C for amines in DMF or reflux for thiols in ethanol) and monitor the reaction progress using TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture. The work-up procedure will vary depending on the product's properties but generally involves solvent removal, extraction, and/or precipitation.
-
Purification: Purify the final product using column chromatography or recrystallization.
Biological Activity and Applications
2-amino-6-(bromomethyl)-4(3H)-pteridinone is not only a versatile synthetic intermediate but also a molecule of biological interest, with reported antimicrobial and potential antitumor activities.[1]
Antimicrobial Activity
The compound, sometimes referred to as Pirazmonam, exhibits activity against gram-negative bacteria.[1] Its proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, it is believed to bind to penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[1][6] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.
Caption: Inhibition of peptidoglycan synthesis by the title compound.
Antitumor Potential and Synthetic Applications
This compound is a valuable precursor for synthesizing folic acid antimetabolites, such as methotrexate and aminopterin, which are widely used in cancer chemotherapy.[1][2] Furthermore, it has been investigated for its potential to directly inhibit enzymes essential for DNA synthesis, like thymidylate synthase, which is often upregulated in proliferating cancer cells.[1] Its ability to serve as a scaffold for creating diverse molecular structures makes it a compound of high interest in drug discovery programs targeting cancer and infectious diseases.
References
- 1. 2-amino-6-(bromomethyl)-4(3H)-pteridinone | 89794-15-0 | Benchchem [benchchem.com]
- 2. 2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-AMino-6-(broMoMethyl)-4(3H)-pteridinone | 89794-15-0 [m.chemicalbook.com]
- 5. 2-AMino-6-(broMoMethyl)-4(3H)-pteridinone | 89794-15-0 [chemicalbook.com]
- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
